Mono-methyl terephthalate Mono-methyl terephthalate
Brand Name: Vulcanchem
CAS No.: 1679-64-7
VCID: VC21342463
InChI: InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)
SMILES: COC(=O)C1=CC=C(C=C1)C(=O)O
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol

Mono-methyl terephthalate

CAS No.: 1679-64-7

Cat. No.: VC21342463

Molecular Formula: C9H8O4

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Mono-methyl terephthalate - 1679-64-7

CAS No. 1679-64-7
Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
IUPAC Name 4-methoxycarbonylbenzoic acid
Standard InChI InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)
Standard InChI Key REIDAMBAPLIATC-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(=O)O
Canonical SMILES COC(=O)C1=CC=C(C=C1)C(=O)O
Colorform CRYSTALS FROM DIL ALCOHOL
Melting Point 239 °C

Chemical Structure and Identification

Basic Chemical Information

Mono-methyl terephthalate has distinct chemical identifiers that allow for its precise categorization in chemical databases and regulatory frameworks. The following table summarizes its key chemical identifiers:

ParameterValue
Chemical FormulaC9H8O4
Molecular Weight180.16 g/mol
CAS Number1679-64-7
EINECS216-849-7
InChIKeyREIDAMBAPLIATC-UHFFFAOYSA-N
MDL NumberMFCD00002557

The compound contains a benzene ring with two functional groups in the para position: a carboxylic acid (-COOH) and a methyl ester (-COOCH3) group. This structure provides it with unique chemical properties that make it valuable for various applications in chemical synthesis .

Synonyms and Alternative Nomenclature

Mono-methyl terephthalate is known by several synonyms in scientific literature and commercial contexts:

  • 4-(Methoxycarbonyl)benzoic acid

  • Terephthalic acid monomethyl ester

  • Methyl hydrogen terephthalate

  • Methyl 4-carboxybenzoate

  • Monomethyl ester of terephthalic acid

These alternative names reflect the compound's structural features and its relationship to terephthalic acid, emphasizing its position as a partially esterified derivative.

Physical and Chemical Properties

Physical State and Appearance

Mono-methyl terephthalate appears as a white to off-white crystalline powder at room temperature. Its physical state makes it manageable for industrial handling and processing while maintaining chemical stability under proper storage conditions .

Thermodynamic Properties

The thermodynamic properties of mono-methyl terephthalate are critical for understanding its behavior in various chemical processes, particularly in industrial applications. These properties are summarized in the following table:

PropertyValue
Melting Point220-223 °C (literature)
Boiling Point232.96 °C (rough estimate)
Density1.1987 g/cm³ (rough estimate)
Refractive Index1.4209 (estimate)

These thermodynamic parameters are essential for designing industrial processes involving mono-methyl terephthalate, including purification methods and reaction conditions .

Solubility Profile

The solubility of mono-methyl terephthalate varies significantly across different solvents, which is crucial information for its purification and application:

  • Water: Slightly soluble

  • Methanol: Soluble

  • Benzene: Soluble

  • Ether: Soluble

  • Chloroform/methanol (1:1): Soluble at 50 mg/mL, forming a clear, colorless solution

Research has specifically examined the solubility of mono-methyl terephthalate in methanol-water mixtures across various temperatures (280-336 K). The studies revealed that mono-methyl terephthalate solubility increases with both temperature and methanol concentration in the solution .

Chemical Reactivity

Mono-methyl terephthalate has an estimated pKa value of 3.77±0.10, indicating its moderate acidity due to the carboxylic acid group. This property makes it reactive in esterification reactions and allows it to participate in various organic synthesis pathways. The presence of both carboxylic acid and ester functionalities in the same molecule creates opportunities for selective reactions, making it valuable in organic synthesis applications .

Synthesis Methods

Oxidation of P-Toluic Acid Methyl Ester

One of the most well-documented methods for producing mono-methyl terephthalate involves the oxidation of p-toluic acid methyl ester. This process typically employs an oxygen-containing gas as the oxidizing agent and a polyvalent heavy metal salt catalyst. The reaction conditions are critical for optimizing yield and purity:

  • Temperature range: 140-200°C

  • Pressure: 1-6 atmospheres

  • Catalyst: Polyvalent heavy metal salts (particularly cobalt salts at concentrations between 10⁻⁵ and 10⁻³ gram atom cobalt/mole of p-toluic acid methyl ester)

The reaction must be carefully monitored and stopped at the point of maximum achievable selectivity for mono-methyl terephthalate, which typically occurs when 20-45% of the methyl ester has been converted. This approach helps minimize the formation of undesired byproducts .

A typical experimental procedure involves:

  • Dissolving p-toluic acid methyl ester with the appropriate catalyst

  • Heating to the desired reaction temperature (e.g., 160-200°C)

  • Introducing air at a controlled flow rate (e.g., 420-485 standard liters per hour)

  • Maintaining the reaction for a specific duration (typically between 1-8 hours)

  • Stopping the reaction when optimal conversion is reached

Purification Process

After synthesis, mono-methyl terephthalate typically requires purification to remove unreacted starting materials and byproducts. A documented purification method involves:

  • Comminuting (grinding) the solidified reaction mixture

  • Stirring intensively with methanol at 0°C for approximately 1 hour

  • Filtering the undissolved crystalline mono-methyl terephthalate

  • Washing carefully with cold methanol (0°C)

This process can yield high-purity mono-methyl terephthalate with minimal detectable impurities, although some samples may exhibit a weak yellow coloration .

Alternative Synthesis Routes

Mono-methyl terephthalate can also be produced through the partial hydrolysis of dimethyl terephthalate. This process can occur both chemically under controlled conditions and biologically through the action of certain microorganisms like Rhodococcus rubber and Pasteurella multocida .

Applications and Uses

Industrial Applications

As an ester form of terephthalate, mono-methyl terephthalate serves as a key intermediate in the production of:

  • Plastics: Contributing to the synthesis of various polymer materials

  • Paints: Functioning as a precursor for compounds used in paint formulations

  • Synthetic fibers: Playing a role in the production of polyester fibers

  • Polyester resins: Serving as an intermediate in polyester synthesis pathways

The compound's unique functional group arrangement makes it particularly valuable in stepwise synthesis procedures where selective reactivity is required.

Pharmaceutical Applications

Recent research has expanded the applications of mono-methyl terephthalate beyond traditional industrial uses to include pharmaceutical development:

  • Hepatitis C antiviral activity: Mono-methyl terephthalate is used in the synthesis of compounds that demonstrate activity against Hepatitis C virus

  • BRAFV600E inhibitors: The compound serves as a building block in the design and preparation of benzamide derivatives that function as BRAFV600E inhibitors, which have potential applications in treating malignancies and melanomas when the BRAFV600E gene is mutated

These pharmaceutical applications highlight the versatility of mono-methyl terephthalate beyond its traditional role in polymer chemistry.

Solubility Studies and Applications

Solubility in Methanol-Water Mixtures

Detailed studies have been conducted on the solubility of mono-methyl terephthalate in methanol-water mixtures under various conditions. These investigations revealed several key findings:

  • Solubility increases with temperature in the range of 280-336 K

  • Solubility increases with higher methanol concentration in the mixture

  • The solute-free mass fractions of methanol in the studied systems ranged from 0.3 to 1.0

The experimental data from these solubility studies were successfully correlated using thermodynamic models, specifically the Wilson and NRTL (Non-Random Two-Liquid) models. For the system containing mono-methyl terephthalate, methanol, and water, the root-mean-square deviations were 0.55 K using the Wilson model and 0.82 K using the NRTL model, indicating good agreement between experimental and calculated values .

Recycling Applications

The solubility differences between mono-methyl terephthalate and dimethyl terephthalate have practical applications in separation and recycling processes. Researchers have designed a simple purification and recycling process to separate mono-methyl terephthalate from esterification reaction products based on these solubility differences .

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